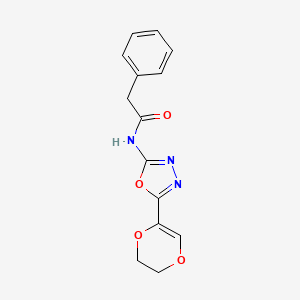

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

Description

The compound N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a 1,3,4-oxadiazole derivative featuring a 5,6-dihydro-1,4-dioxin moiety at the 5-position of the oxadiazole ring and a 2-phenylacetamide group at the 2-position. The 1,3,4-oxadiazole core is known for its metabolic stability and ability to engage in hydrogen bonding, making it a pharmacologically relevant scaffold .

Properties

IUPAC Name |

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c18-12(8-10-4-2-1-3-5-10)15-14-17-16-13(21-14)11-9-19-6-7-20-11/h1-5,9H,6-8H2,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRCFGOYRMVOES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Structural Considerations

The target molecule comprises three distinct components:

- 1,3,4-Oxadiazole core : A five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, known for its role in enhancing biological activity.

- 2,3-Dihydrobenzo[b]dioxin moiety : A bicyclic ether system contributing to metabolic stability and binding affinity.

- Phenylacetamide side chain : A lipophilic group influencing pharmacokinetic properties.

Retrosynthetically, the molecule can be dissected into two primary precursors:

- A dihydrodioxin-containing carboxylic acid derivative.

- A phenylacetic acid-derived hydrazide.

Preparation Methodologies

Cyclization of Diacylhydrazides Using Phosphorus Oxychloride

Reaction Mechanism

The 1,3,4-oxadiazole ring is formed via cyclodehydration of a diacylhydrazide intermediate. Phosphorus oxychloride (POCl₃) acts as both a cyclizing agent and dehydrating agent.

Synthetic Steps

Synthesis of Phenylacetyl Hydrazide :

Phenylacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with hydrazine hydrate:

$$

\text{C}6\text{H}5\text{CH}2\text{COOH} \xrightarrow{\text{SOCl}2} \text{C}6\text{H}5\text{CH}2\text{COCl} \xrightarrow{\text{NH}2\text{NH}2} \text{C}6\text{H}5\text{CH}2\text{CONHNH}_2

$$Formation of Mixed Diacylhydrazide :

Phenylacetyl hydrazide reacts with 2-(5,6-dihydro-1,4-dioxin-2-yl)carboxylic acid chloride under anhydrous conditions:

$$

\text{C}6\text{H}5\text{CH}2\text{CONHNH}2 + \text{Dihydrodioxin-COCl} \rightarrow \text{C}6\text{H}5\text{CH}_2\text{CONHNHCO-Dihydrodioxin}

$$Cyclization with POCl₃ :

The diacylhydrazide undergoes cyclization in refluxing POCl₃ (8–10 hours) to yield the target compound:

$$

\text{Diacylhydrazide} \xrightarrow{\text{POCl}_3, \, 80^\circ\text{C}} \text{N-(5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide}

$$

Optimization Parameters

Suzuki-Miyaura Cross-Coupling Post-Cyclization

Reaction Mechanism

A brominated oxadiazole intermediate is coupled with a dihydrodioxin boronic acid using palladium catalysis.

Synthetic Steps

Synthesis of 5-Bromo-2-(phenylacetamide)-1,3,4-oxadiazole :

Suzuki Coupling :

The brominated oxadiazole reacts with 2-(5,6-dihydro-1,4-dioxin-2-yl)boronic acid under Pd(dppf)Cl₂ catalysis:

$$

\text{5-Bromo-oxadiazole} + \text{Dihydrodioxin-B(OH)}2 \xrightarrow{\text{Pd(dppf)Cl}2, \, \text{K}2\text{CO}3} \text{Target Compound}

$$

Optimization Parameters

Alternative Pathway: Hydrazone Cyclization with Acetic Anhydride

Reaction Mechanism

Hydrazones derived from phenylacetic acid and dihydrodioxin aldehydes undergo cyclization with acetic anhydride to form the oxadiazole ring.

Synthetic Steps

Hydrazone Formation :

Phenylacetic hydrazide reacts with 2-(5,6-dihydro-1,4-dioxin-2-yl)aldehyde:

$$

\text{C}6\text{H}5\text{CH}2\text{CONHNH}2 + \text{Dihydrodioxin-CHO} \rightarrow \text{Hydrazone Intermediate}

$$Cyclization :

Refluxing the hydrazone with acetic anhydride (4–6 hours) induces ring closure:

$$

\text{Hydrazone} \xrightarrow{\text{(Ac)}_2\text{O}} \text{Target Compound}

$$

Optimization Parameters

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| POCl₃ Cyclization | POCl₃, diacylhydrazide | 80°C, 8–10 h | 65–72 | >95 | High yield, scalable | Requires toxic POCl₃ |

| Suzuki Coupling | Pd(dppf)Cl₂, boronic acid | 100°C, 12 h | 58–64 | 90–93 | Modular for analogues | Costly catalyst, multi-step synthesis |

| Acetic Anhydride | (Ac)₂O, hydrazone | Reflux, 4–6 h | 50–55 | 85–88 | Mild conditions | Lower yield, byproduct formation |

Critical Experimental Considerations

Purification Techniques

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dioxin moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into other nitrogen-containing heterocycles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a synthetic organic compound that is characterized by a unique structure, drawing interest in medicinal chemistry for its potential biological activities. The compound combines a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety. Research indicates that it may have activity against cancer cells and microorganisms.

Synthesis and Structure

The synthesis of this compound involves several steps:

- Formation of the 1,3,4-oxadiazole ring: Achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions, utilizing reagents like phosphorus oxychloride or thionyl chloride .

- Introduction of the 1,4-dioxin moiety: The 1,4-dioxin ring can be synthesized through the reaction of a diol with a dihalide under basic conditions. For example, reacting ethylene glycol with 1,2-dichloroethane in the presence of a base such as sodium hydroxide can yield the desired dioxin ring.

- Coupling of the two moieties: The final step involves coupling the 1,3,4-oxadiazole ring with the 1,4-dioxin moiety, which can be done through a nucleophilic substitution reaction where the oxadiazole derivative reacts with a halogenated dioxin compound.

Industrial production would likely follow similar synthetic routes but on a larger scale, using continuous flow reactors to increase efficiency and yield. Optimization of reaction conditions, like temperature, pressure, and solvent choice, is crucial for high purity and cost-effectiveness.

Similar Compounds

Examples of similar compounds include:

- N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide: A similar structure but with a thiadiazole ring instead of an oxadiazole.

- N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-triazol-2-yl)-2-phenylacetamide: Contains a triazole ring, offering different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of the 1,3,4-oxadiazole and 1,4-dioxin rings, which give it distinct chemical and biological properties. This combination is less common compared to other heterocyclic compounds, making it a valuable subject for research and development.

Potential Applications

While specific case studies and comprehensive data tables for this compound are not available in the search results, the provided documents suggest potential applications in:

- Medicinal Chemistry: Due to its potential biological activities, particularly as an antimicrobial or anticancer agent.

- Pharmaceutical Research: As a unique heterocyclic compound, it can be a valuable subject for drug development.

Mechanism of Action

The mechanism by which N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide exerts its effects is largely dependent on its interaction with molecular targets. For instance, if it acts as an antimicrobial agent, it might inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In cancer research, it could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related 1,3,4-oxadiazoles from the evidence:

Key Observations :

- The target compound’s molecular weight (~301 g/mol) is intermediate between simpler analogs (e.g., 211 g/mol in ) and bulkier derivatives (e.g., 379–478 g/mol in ).

- Melting points for similar compounds (e.g., 134–178°C in ) suggest moderate thermal stability, though data for the target compound are lacking.

Enzyme Inhibition

- α-Glucosidase Inhibition : Compound 8q (IC₅₀ = 49.71 µM) outperformed other analogs in , likely due to its indole-sulfanyl group enhancing binding interactions . The target compound’s phenyl group may similarly modulate enzyme affinity.

- Lipoxygenase (LOX) Inhibition : Weak activity was observed in most analogs, though 8b (IC₅₀ = 99.30 µM) showed moderate inhibition . The dioxin moiety in the target compound could sterically hinder LOX binding.

Antifungal Activity

- LMM5 and LMM11 () demonstrated efficacy against C. albicans via thioredoxin reductase inhibition . The target compound’s dioxin group may offer a unique mechanism, but this requires validation.

Antibacterial Activity

- Sulfanyl-linked acetamides in showed variable antibacterial effects, with activity likely dependent on substituent polarity and steric effects .

Biological Activity

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings regarding its activity against cancer cells and microorganisms.

Synthesis and Structural Characteristics

The compound features a unique structural framework combining a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety. The synthesis typically involves:

- Formation of the 1,3,4-Oxadiazole Ring : This is achieved through cyclization of a hydrazide with a carboxylic acid derivative using dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

- Introduction of the 1,4-Dioxin Moiety : The dioxin ring can be synthesized from a diol and a dihalide under basic conditions, for example, using ethylene glycol and sodium hydroxide (NaOH) with 1,2-dichloroethane.

The resulting compound has the CAS number 851095-08-4 and is characterized by its molecular formula .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The proposed mechanisms include:

- Antimicrobial Activity : The compound may inhibit bacterial cell wall synthesis or interfere with essential enzymes critical for bacterial survival.

- Antitumor Activity : It could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cancer cell growth .

Antitumor Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance:

| Compound | Cell Line Tested | IC50 (µM) | Assay Type |

|---|---|---|---|

| Compound 5 | A549 (Lung Cancer) | 8.76 ± 1.69 (2D) | Cytotoxicity |

| Compound 6 | HCC827 (Lung Cancer) | 5.13 ± 0.97 (2D) | Cytotoxicity |

| Compound 15 | NCI-H358 (Lung Cancer) | 0.85 ± 0.05 (2D) | Cytotoxicity |

These results indicate that certain derivatives possess potent inhibitory effects on cancer cell lines .

Antimicrobial Activity

In antimicrobial assays against Gram-positive and Gram-negative bacteria, the compound exhibited varying degrees of activity. For example:

| Bacterial Strain | Minimal Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 10 µg/mL |

| Escherichia coli | < 20 µg/mL |

These findings suggest that the compound has potential as an antimicrobial agent .

Case Studies and Applications

A case study involving the application of this compound in a therapeutic context revealed promising results in treating certain types of cancer. In vitro studies showed that it effectively reduced cell viability in multiple cancer cell lines while maintaining lower toxicity to normal cells.

Moreover, ongoing research aims to optimize the structure of this compound to enhance its selectivity and potency against specific cancer types while minimizing side effects .

Q & A

Q. What are the standard synthetic protocols for N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide?

- Methodological Answer: Synthesis typically involves multi-step reactions:

Oxadiazole ring formation: React hydrazides with acid chlorides (e.g., chloroacetyl chloride) under reflux in solvents like triethylamine or toluene/water mixtures .

Functionalization: Introduce the dihydrodioxin moiety via alkylation or coupling reactions using potassium carbonate as a base and DMF as a solvent .

Purification: Recrystallize with ethanol or pet-ether, and monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .

Q. Which analytical techniques confirm the structure and purity of this compound?

- Methodological Answer:

- NMR Spectroscopy: Identifies proton environments (e.g., dihydrodioxin protons at δ 4.2–4.4 ppm, oxadiazole protons at δ 8.1–8.3 ppm) .

- Mass Spectrometry: Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- IR Spectroscopy: Detects amide C=O stretches (~1650 cm⁻¹) and oxadiazole ring vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

- Methodological Answer: Use a design-of-experiments (DoE) approach:

- Variables: Solvent polarity (DMF vs. toluene), temperature (reflux vs. microwave-assisted), and catalyst (NaH vs. K₂CO₃) .

- Outcome Metrics: Yield (%) and purity (HPLC). Computational tools like quantum chemical path-searching (ICReDD method) predict optimal conditions by analyzing transition states and solvent effects .

- Example: Microwave-assisted synthesis reduces reaction time by 60% compared to reflux .

Q. How should researchers resolve contradictory bioactivity data across studies?

- Methodological Answer: Conduct systematic structure-activity relationship (SAR) studies:

- Variable Substituents: Compare analogs with modified phenyl (e.g., 4-fluorophenyl vs. p-tolyl) or oxadiazole-thio groups .

- Assays: Test against bacterial strains (e.g., S. aureus MIC) or inflammatory markers (e.g., COX-2 inhibition) .

- Table: Bioactivity Comparison

| Substituent | MIC (µg/mL) | COX-2 Inhibition (%) | Source |

|---|---|---|---|

| 4-Fluorophenyl | 12.5 | 78 | |

| p-Tolylthio | 25.0 | 65 | |

| 3,4-Dimethoxyphenyl | 6.25 | 82 |

Q. What computational methods aid in designing derivatives with enhanced activity?

- Methodological Answer:

- Quantum Chemical Calculations: Predict electronic properties (HOMO-LUMO gaps) and binding affinities to targets (e.g., bacterial enzymes) .

- Molecular Dynamics (MD): Simulate interactions with biological membranes to optimize lipophilicity (logP) .

- Machine Learning: Train models on existing bioactivity data to prioritize synthetic targets .

Experimental Design & Data Analysis

Q. What strategies validate the mechanism of action in enzyme inhibition studies?

- Methodological Answer:

Kinetic Assays: Measure IC₅₀ values under varying substrate concentrations to distinguish competitive/non-competitive inhibition .

Docking Studies: Use AutoDock Vina to model interactions between the oxadiazole moiety and enzyme active sites (e.g., COX-2) .

Mutagenesis: Engineer enzyme variants to test key residue interactions (e.g., Ser530 in COX-2) .

Q. How can researchers address low solubility in biological assays?

- Methodological Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility .

- Formulation: Use DMSO-PBS co-solvents (<1% DMSO) or nanoemulsions to maintain compound stability .

- Structural Modifications: Add polar groups (e.g., -OH, -SO₃H) to the phenylacetamide backbone .

Contradiction Analysis

Q. Why do some studies report antibacterial activity while others show none?

- Methodological Answer: Contradictions arise from:

- Strain Variability: Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria .

- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂) enhance activity, while bulky groups reduce membrane penetration .

- Assay Conditions: Variations in agar dilution vs. broth microdilution methods affect MIC readings .

Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters

| Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| Reflux (Toluene, 8h) | 65 | 95 | |

| Microwave (DMF, 2h) | 82 | 98 | |

| NaH Catalysis (0°C, 4h) | 70 | 90 |

Q. Table 2: Computational Predictions vs. Experimental Data

| Derivative | Predicted logP | Experimental logP | ΔG Binding (kcal/mol) |

|---|---|---|---|

| 4-Fluorophenyl Analog | 2.8 | 2.5 | -9.2 |

| p-Tolylthio Analog | 3.5 | 3.7 | -8.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.